3-(1,3-Benzothiazol-2-yl)phenol
Description
Significance of Benzothiazole (B30560) Core Structures in Contemporary Organic Chemistry
The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in organic and medicinal chemistry. tandfonline.comresearchgate.net This core is present in numerous natural and synthetic compounds that exhibit a wide array of biological activities. tandfonline.comnih.govcrimsonpublishers.com The versatility of the benzothiazole ring allows for modifications at various positions, leading to a vast library of derivatives with tailored properties. researchgate.netresearchgate.net
The significance of the benzothiazole core extends to materials science, where its derivatives are investigated for applications as fluorescent markers, dyes, and in organic electronics. acs.orgrsc.org The synthesis of 2-arylbenzothiazoles, a class of compounds to which 3-(1,3-Benzothiazol-2-yl)phenol belongs, is a well-established area of research with numerous methodologies available. acs.orgtandfonline.comnih.govnih.govacs.org These methods often involve the condensation of 2-aminothiophenol (B119425) with various aldehydes or carboxylic acids, sometimes employing catalysts to improve efficiency and yield. tandfonline.commdpi.com
Role of Phenolic Moieties in Advanced Molecular Design
In molecular design, the inclusion of a phenolic group can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. nih.gov The position of the hydroxyl group on the aromatic ring is crucial and can lead to different biological activities and physical properties.
Rationale for Academic Investigation of this compound as a Distinct Molecular Entity
Research into this molecule allows for a deeper understanding of structure-activity relationships. By studying how this particular isomer behaves compared to its ortho- and para-substituted counterparts, scientists can gain valuable insights into the subtle effects of substituent placement on the molecule's properties. This knowledge is crucial for the rational design of new compounds with desired biological or material science applications.
Overview of Research Trajectories in Benzothiazole-Phenol Conjugates
The field of benzothiazole-phenol conjugates is an active area of research, driven by the potential to create novel molecules with enhanced or entirely new functionalities. researchgate.netmdpi.com Research in this area often focuses on several key trajectories:
Synthesis of Novel Derivatives: Chemists are continuously developing new and efficient methods to synthesize a wide range of benzothiazole-phenol hybrids with diverse substitution patterns. nih.govnih.govbohrium.com
Biological Evaluation: A significant portion of the research is dedicated to exploring the biological activities of these conjugates. nih.govijper.orgnih.gov
Material Science Applications: The unique photophysical properties of some benzothiazole-phenol conjugates make them promising candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.net
The study of this compound and its analogs contributes to a growing body of knowledge that fuels the development of new technologies and therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)16-13/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWVTDBBMGSTFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287508 | |
| Record name | 3-(1,3-benzothiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25389-28-0 | |
| Record name | NSC51369 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1,3-benzothiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 1,3 Benzothiazol 2 Yl Phenol
Established Synthetic Pathways to 3-(1,3-Benzothiazol-2-yl)phenol
The traditional synthesis of this compound and its derivatives primarily relies on the condensation of 2-aminothiophenol (B119425) with a carbonyl-containing compound. nih.gov This foundational approach has been refined over the years, leading to both direct cyclization methods and more complex multi-step sequences.
Direct Cyclization and Condensation Reactions
The most direct route to 2-arylbenzothiazoles, including this compound, involves the condensation of 2-aminothiophenol with an appropriate aldehyde or carboxylic acid. nih.govtandfonline.com The reaction typically proceeds through the formation of an intermediate imine or thioester, which then undergoes intramolecular cyclization to form the benzothiazole (B30560) ring. clockss.orgnih.gov
One common method is the reaction of 2-aminothiophenol with 3-hydroxybenzaldehyde. tandfonline.com This condensation can be facilitated by a variety of catalysts and reaction conditions. For instance, scandium triflate has been shown to be an effective Lewis acid catalyst for this transformation, promoting both the initial condensation and the subsequent oxidative aromatization of the intermediate benzothiazoline (B1199338). clockss.org The reaction pathway involves the formation of a phenolic Schiff base, which then cyclizes. tandfonline.com
Another established method involves the condensation of 2-aminothiophenol with carboxylic acids. nih.gov Polyphosphoric acid (PPA) is often used as a catalyst and dehydrating agent in these reactions, driving the equilibrium towards the formation of the benzothiazole ring. nih.gov For example, the condensation of 2-aminothiophenol with 3-hydroxybenzoic acid in PPA at elevated temperatures can yield this compound. nih.gov
The following table summarizes some established direct cyclization and condensation reactions for the synthesis of 2-substituted benzothiazoles.
| Reactants | Catalyst/Conditions | Product | Reference |
| 2-Aminothiophenol, 3-Hydroxybenzaldehyde | Scandium Triflate, O2 | This compound | clockss.org |
| 2-Aminothiophenol, 3-Hydroxybenzoic Acid | Polyphosphoric Acid (PPA), Heat | This compound | nih.gov |
| 2-Aminothiophenol, Aromatic Aldehydes | Nano BF3/SiO2, Room Temperature | 2-Arylbenzothiazoles | tandfonline.com |
Multi-Step Synthesis Approaches and Intermediate Derivatization
In some cases, a multi-step approach is employed to synthesize this compound, particularly when specific substitution patterns are desired or when the direct condensation is not efficient. These methods often involve the synthesis of an intermediate which is then converted to the final product.
One such strategy involves the synthesis of a substituted 2-aminobenzothiazole (B30445), which is then further functionalized. For example, a 2-aminobenzothiazole can be diazotized and then subjected to a Sandmeyer-type reaction to introduce a hydroxyl group at the desired position on a pre-existing aryl group at the 2-position.
Furthermore, the derivatization of the 2,1,3-benzothiadiazole (B189464) core through methods like C-H borylation allows for the introduction of various functional groups, which can then be converted to a phenol (B47542). nih.gov For example, oxidation of a borylated intermediate can yield a phenolic derivative. nih.gov While not a direct synthesis of the target molecule, this highlights the potential for derivatization of related heterocyclic systems to access phenolic structures.
Advanced Synthetic Strategies and Catalytic Considerations
Recent advancements in synthetic organic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of benzothiazoles. These include one-pot multicomponent reactions and the use of green chemistry principles.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like 2-substituted benzothiazoles from simple starting materials in a single step, avoiding the isolation of intermediates. nanomaterchem.comnanomaterchem.com This approach offers several advantages, including high atom economy, reduced waste, and simplified experimental procedures. researchgate.net
A notable example is the three-component reaction of an aromatic amine, an aliphatic amine, and elemental sulfur to produce 2-substituted benzothiazoles without the need for a catalyst or additive. nih.gov Another strategy involves the reaction of 2-iodoaniline, an aromatic aldehyde, and a sulfur source like thiourea, catalyzed by a copper-based nanocatalyst. nanomaterchem.comnanomaterchem.com These MCRs often proceed with high efficiency and can tolerate a wide range of functional groups. researchgate.net
The following table presents examples of one-pot multicomponent reactions for benzothiazole synthesis.
| Components | Catalyst/Conditions | Product Type | Reference |
| Aromatic amines, Aliphatic amines, Elemental sulfur | Catalyst- and additive-free | 2-Substituted benzothiazoles | nih.gov |
| 2-Iodoaniline, Aromatic aldehydes, Thiourea | Fe3O4-Serine-CuI nanocatalyst, Water | 2-Substituted benzothiazoles | nanomaterchem.comnanomaterchem.com |
| 4-Chloro-2-iodoaniline, Aldehydes, Elemental sulfur | Cu-MOF, DMF | 2-Substituted benzothiazoles | researchgate.net |
Microwave-Assisted and Green Chemistry Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop sustainable synthetic routes for benzothiazoles. airo.co.in These methods aim to reduce the use of hazardous solvents, minimize energy consumption, and utilize renewable resources. airo.co.in
Microwave-assisted synthesis has proven to be a highly effective technique for accelerating the synthesis of benzothiazoles. nih.govbau.edu.tr Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.govclockss.org For instance, the condensation of ortho-aminothiophenol with fatty acids to produce 2-substituted benzothiazoles can be achieved in just 3-4 minutes under microwave irradiation using P4S10 as a catalyst. mdpi.com
The use of water as a solvent is another key aspect of green chemistry. rsc.org An efficient method for the one-step synthesis of benzothiazole-2-thiols involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water, offering excellent yields and short reaction times without the need for metal catalysts or ligands. rsc.org Similarly, the synthesis of 2-arylbenzothiazoles can be achieved in aqueous media using catalysts like copper sulfate. orgchemres.org
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.
The selection of an appropriate catalyst is paramount. For the condensation of 2-aminothiophenol with aldehydes, various catalysts have been investigated, including Lewis acids like scandium triflate and heterogeneous catalysts like nano BF3/SiO2. tandfonline.comclockss.org The use of a recyclable catalyst not only enhances the sustainability of the process but can also simplify the work-up procedure. tandfonline.com
Solvent selection also plays a significant role. While traditional syntheses often employ organic solvents like toluene, recent efforts have shifted towards greener alternatives such as water and ethanol (B145695), or even solvent-free conditions. nih.govrsc.orgtandfonline.com The reaction temperature and time are also critical; for instance, microwave-assisted reactions can dramatically reduce the required reaction time from hours to minutes. mdpi.com
In multicomponent reactions, the stoichiometry of the reactants is a key factor to optimize. By carefully controlling the ratios of the starting materials, the formation of side products can be minimized, leading to higher yields of the desired benzothiazole. The reusability of catalysts is another important consideration for yield enhancement over multiple cycles. For example, some nanocatalysts can be recovered and reused several times without a significant loss of activity. nih.gov
Purification and Isolation Techniques for High Purity this compound
The isolation of this compound in a highly pure form from crude reaction mixtures is critical for its subsequent characterization and use in further chemical synthesis or material science applications. The purification strategies employed are largely dictated by the nature of the impurities present, which often include unreacted starting materials, catalysts, and byproducts from the synthesis. Standard laboratory techniques such as recrystallization and column chromatography are the most frequently reported methods for purifying benzothiazole derivatives, including phenolic analogues.
Recrystallization is a primary technique for purifying solid organic compounds. This method relies on the differences in solubility between the desired compound and impurities in a chosen solvent or solvent system. For benzothiazole derivatives, polar solvents like ethanol and methanol (B129727) are commonly used. nih.govbeilstein-journals.org The process typically involves dissolving the crude product in a minimum amount of a hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, while impurities remain dissolved in the mother liquor. For instance, various benzothiazole compounds have been successfully purified by recrystallization from absolute ethanol. researchgate.net In some cases, a mixture of solvents is more effective; the purification of 2-(2-hydroxy-5-iodophenyl)-1,3-benzothiazole, an isomer of the title compound, was achieved through recrystallization from a chloroform/ethanol mixture. mdpi.com The solid product is then collected by filtration, washed with a small amount of cold solvent to remove any remaining mother liquor, and dried. google.com
Column Chromatography is another powerful and widely used technique for the separation and purification of individual compounds from a mixture. rsc.org This method utilizes a solid stationary phase, typically silica (B1680970) gel, packed into a column, and a liquid mobile phase (eluent) that flows through it. The separation is based on the differential adsorption of the mixture's components to the stationary phase. For benzothiazole derivatives, flash column chromatography using silica gel (e.g., 300-400 mesh) is a common practice. rsc.org The choice of eluent is crucial for effective separation. A solvent system of petroleum ether and ethyl acetate (B1210297) in varying ratios is frequently employed. rsc.org Similarly, a mobile phase of n-hexane and ethyl acetate has been reported for the purification of related aryl benzothiazoles, with the progress monitored by thin-layer chromatography (TLC). After the components are separated on the column, the fractions are collected, and the solvent is evaporated to yield the purified compound. rsc.org
The selection between recrystallization and column chromatography, or a combination of both, depends on the specific impurity profile of the crude product. Often, column chromatography is used for an initial cleanup, followed by recrystallization to obtain a product of very high purity suitable for analytical characterization and other sensitive applications.
The following table summarizes common purification techniques and conditions reported for phenolic benzothiazoles and related derivatives.
| Technique | Stationary/Mobile Phase or Solvent | Compound Class | Details | Reference |
| Recrystallization | Methanol | 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | The crude product was recrystallized from methanol. | nih.gov |
| Recrystallization | Ethanol | N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides | The residue was recrystallized from an ethanol solution. | beilstein-journals.org |
| Recrystallization | Ethanol | 2-Aryl Benzothiazole Derivatives | The final product was obtained by recrystallization from ethanol. | |
| Recrystallization | Absolute Ethanol | Various Benzothiazole Derivatives | The crude product was filtered and recrystallized from absolute ethanol. | researchgate.net |
| Recrystallization | Chloroform/Ethanol | 2-(2-hydroxy-5-iodophenyl)-1,3-benzothiazole | The residue was recrystallized in chloroform/ethanol. | mdpi.com |
| Column Chromatography | Silica Gel / Petroleum Ether:Ethyl Acetate | Various Benzothiazole Derivatives | The residue was purified by flash column chromatography on silica gel using petroleum ether/ethyl acetate as the eluent. Ratios varied (e.g., 1:1, 2:1, 20:1). | rsc.org |
| Column Chromatography | Silica Gel / n-Hexane:Ethyl Acetate (2:3) | 2-Aryl Benzothiazole Derivatives | Progress was monitored by TLC, and the product was purified by column chromatography. | |
| Methanol Wash | Methanol | 2-(2-hydroxyphenyl)benzothiazole (B1206157) | The solid product was washed with methanol to remove impurities, yielding a sufficiently pure product. | google.com |
| Sublimation | N/A | 2-(2-hydroxyphenyl)benzothiazole | Mentioned as a potential purification step for the crude product. | google.com |
Advanced Spectroscopic and Structural Characterization Methodologies for 3 1,3 Benzothiazol 2 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a cornerstone in the structural analysis of 3-(1,3-benzothiazol-2-yl)phenol, providing detailed information about the chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of this compound offer a fundamental map of its atomic framework. The chemical shifts, measured in parts per million (ppm), are indicative of the electronic environment surrounding the hydrogen and carbon nuclei.
In the ¹H NMR spectrum, the protons on the aromatic rings exhibit distinct signals. The protons of the phenol (B47542) ring and the benzothiazole (B30560) moiety resonate in specific regions, influenced by the electron-withdrawing and electron-donating effects of the substituent groups. ucl.ac.uk The hydroxyl proton of the phenol group typically appears as a broad singlet, its exact chemical shift being sensitive to solvent and concentration.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. libretexts.org The carbon attached to the hydroxyl group (C-OH) and the carbons within the benzothiazole ring system, particularly the carbon in the C=N bond, show characteristic downfield shifts due to the influence of the heteroatoms. mdpi.comnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following are predicted values and may vary based on solvent and experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Hydroxyl Proton (OH) | ~9.0 - 10.0 (broad singlet) | - |
| Aromatic Protons (Phenol Ring) | ~6.8 - 7.8 | ~115 - 160 |
| Aromatic Protons (Benzothiazole Ring) | ~7.3 - 8.1 | ~120 - 155 |
| C-OH (Phenol) | - | ~155 - 160 |
| C=N (Benzothiazole) | - | ~165 - 170 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to map the intricate connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable. scribd.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the proton networks within the phenolic and benzothiazole ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). scribd.comsdsu.edu Each cross-peak in the HSQC spectrum links a proton signal to its corresponding carbon signal, providing a definitive assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). sdsu.eduyoutube.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule by showing correlations across multiple bonds. For instance, it can show correlations between the protons on the phenol ring and the carbons of the benzothiazole ring, confirming their connectivity.
Solid-State NMR Investigations of Molecular Packing and Dynamics
While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics of this compound in its crystalline form. beilstein-journals.org In the solid state, tautomerism can be suppressed, leading to distinct signals for atoms that might be equivalent in solution due to rapid exchange. beilstein-journals.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. These studies can reveal details about intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing of the molecule. mdpi.com
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. researchgate.netresearchgate.net
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Phenol) | 3200-3600 | Broad, Strong |
| Aromatic C-H stretch | 3000-3100 | Medium to Weak |
| C=N stretch (Benzothiazole) | 1600-1650 | Medium |
| Aromatic C=C stretch | 1450-1600 | Medium to Strong |
| C-O stretch (Phenol) | 1200-1300 | Strong |
| C-S stretch (Benzothiazole) | 600-800 | Weak to Medium |
The broad absorption band in the 3200-3600 cm⁻¹ region is a clear indicator of the hydroxyl (-OH) group's stretching vibration, often broadened due to hydrogen bonding. The sharp peaks in the 3000-3100 cm⁻¹ range are attributed to the C-H stretching vibrations of the aromatic rings. The stretching vibration of the C=N bond within the benzothiazole ring typically appears in the 1600-1650 cm⁻¹ region. researchgate.net The C-O stretching of the phenolic group gives rise to a strong band around 1200-1300 cm⁻¹.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. researchgate.net For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the non-polar or weakly polar bonds.
The symmetric vibrations of the aromatic rings and the C-S bond in the benzothiazole ring often give rise to strong signals in the Raman spectrum. researchgate.net For instance, the breathing modes of the aromatic rings are typically prominent. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, aiding in a thorough conformational analysis. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this method confirms the molecular weight and provides invaluable information about its structural integrity through controlled fragmentation. In electron ionization (EI), the molecule is expected to form a molecular ion (M+•) corresponding to its molecular weight of approximately 227 g/mol .
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula with a high degree of confidence. While isomers share the same nominal mass, HRMS can distinguish them from compounds with different elemental compositions. For this compound, the exact mass is a critical piece of data for its unambiguous identification.
Table 1: Molecular Formula and Mass of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₉NOS |
Note: The exact mass is computed for the chemical formula and is identical for all isomers, including 4-(1,3-Benzothiazol-2-yl)phenol, from which the reference value is derived.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented through collision-induced dissociation (CID) to produce a spectrum of smaller fragment ions (product ions). nationalmaglab.orgunt.edu This fragmentation pattern is characteristic of the molecule's structure.
While specific MS/MS studies for this compound are not detailed in the provided literature, a plausible fragmentation pathway can be proposed based on the known behavior of benzothiazoles and phenols. The fragmentation would likely involve characteristic losses from both the benzothiazole and phenol moieties.
Key fragmentation steps would include:
Loss of CO: A common fragmentation for phenols, leading to a fragment ion at [M-28]+.
Cleavage of the benzothiazole ring: The benzothiazole core can undergo ring-opening followed by the loss of small neutral molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂). nist.gov
Loss of the hydroxyl radical: Cleavage of the O-H bond can result in the loss of •OH.
Table 2: Plausible Mass Fragments for this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |
|---|---|---|---|
| 227 | CO | 199 | Ion resulting from decarbonylation of the phenol ring |
| 227 | HCN | 200 | Ion from cleavage of the thiazole (B1198619) ring |
| 200 | S | 168 | Ion after loss of sulfur from the [M-HCN]+ fragment |
X-ray Diffraction (XRD) for Single Crystal Structural Determination
The crystal structure of this compound reveals a complex network of intermolecular interactions that dictate its solid-state architecture. The compound crystallizes in the triclinic crystal system. The packing in the unit cell is stabilized by a variety of intermolecular forces. Hirshfeld surface analysis is a modern tool used to visualize and quantify these intermolecular contacts in the crystal. nih.govmdpi.com
Key interactions identified include:
Hydrogen Bonding: Strong O-H···N and O-H···O hydrogen bonds are observed, which play a significant role in the crystal packing.
Weak Interactions: C-H···S interactions also contribute to the stability of the crystal lattice.
Table 3: Intermolecular Interactions in Crystalline this compound
| Interaction Type | Description |
|---|---|
| O-H···N | Hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the thiazole ring of an adjacent molecule. |
| O-H···O | Hydrogen bond likely involving lattice water molecules. |
Conformational analysis of this compound focuses on the spatial orientation of the phenyl and benzothiazole rings relative to each other. Computational studies, such as Density Functional Theory (DFT), can predict the most stable conformers, which are then verified by XRD data. mdpi.com The dihedral angle between the plane of the benzothiazole ring and the attached phenyl ring is a key parameter. For many 2-phenylbenzothiazole (B1203474) derivatives, these two ring systems are nearly coplanar to maximize π-conjugation, though steric hindrance can cause twisting. researchgate.net
The presence of the hydroxyl group on the phenyl ring and the imine-like nitrogen in the benzothiazole ring introduces the possibility of tautomerism. The compound can potentially exist in equilibrium between its enol form (the phenol) and a keto tautomer (a quinone-methide type structure) through an excited-state intramolecular proton transfer (ESIPT) process. nih.govnih.gov While the phenol form is generally dominant in the ground state, the existence and stability of different tautomers or conformers can lead to polymorphism, where the same compound crystallizes in different solid-state forms. units.it
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum is a result of electrons being promoted from a ground electronic state to a higher energy excited state.
For this compound, the presence of multiple chromophores—the benzothiazole system and the hydroxyphenyl group—gives rise to a characteristic absorption spectrum. The expected electronic transitions are primarily π→π* and n→π* transitions.
π→π transitions:* These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings. They typically result in strong absorption bands. For related 2-(hydroxyphenyl)benzothiazole systems, these absorptions are seen in the 260-370 nm range. researchgate.net
n→π transitions:* These are lower-energy transitions involving the excitation of non-bonding electrons (from the oxygen and nitrogen heteroatoms) to π* antibonding orbitals. These transitions are generally weaker than π→π* transitions.
Theoretical studies on the related 2-(2-Hydroxyphenyl)benzothiazole (B1206157) predict UV absorption between 330 to 351 nm. nih.gov The solvent environment can influence the position and intensity of these absorption bands.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-(1,3-Benzothiazol-2-yl)phenol |
| Benzothiazole |
| 2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol |
| 2-(2-benzothiazolyl)-phenol |
Electronic Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. It is a valuable tool for the characterization of paramagnetic species, which include free radicals, transition metal complexes with unpaired electrons, and triplet states.
A thorough review of the scientific literature reveals a notable absence of specific research dedicated to the analysis of this compound using Electronic Spin Resonance (ESR) spectroscopy. This suggests that the compound in its native, neutral state is likely diamagnetic, possessing no unpaired electrons, and is therefore not ESR-active.
For ESR spectroscopy to be applicable, this compound would need to be converted into a paramagnetic species. This could theoretically be achieved through several means:
Formation of a Radical Ion: The compound could be oxidized or reduced to form a radical cation or anion, respectively. These species, having an unpaired electron, would be ESR-active.
Complexation with a Paramagnetic Metal Ion: The phenolic oxygen or the benzothiazole nitrogen could potentially coordinate with a paramagnetic metal ion (e.g., Cu(II), Mn(II), V(IV)O), leading to a complex that could be studied by ESR.
Generation of a Phenoxyl Radical: Abstraction of the hydrogen atom from the phenolic hydroxyl group could generate a phenoxyl radical, which would exhibit a characteristic ESR spectrum.
However, searches for studies involving these paramagnetic derivatives of 3-(1,3-benzothiazol-2-yl) have not yielded any specific ESR spectroscopic data. While computational and other spectroscopic studies have been conducted on various benzothiazole derivatives, the specific application of ESR to probe the electronic structure and environment of unpaired electrons in paramagnetic systems of this compound remains an unexplored area of research.
Consequently, no experimental data tables or detailed research findings regarding the ESR spectroscopic characterization of this compound can be presented.
Theoretical and Computational Chemistry Investigations of 3 1,3 Benzothiazol 2 Yl Phenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has proven to be a powerful tool for examining the electronic characteristics and reactivity of 3-(1,3-benzothiazol-2-yl)phenol and its derivatives. researchgate.netfigshare.comnbu.edu.sa DFT calculations, particularly using the B3LYP functional, offer a reliable method for optimizing molecular structures and predicting various chemical properties with a good balance between accuracy and computational cost. nih.govscirp.orgscirp.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. mdpi.com
For benzothiazole (B30560) derivatives, a smaller HOMO-LUMO gap indicates higher reactivity and lower kinetic stability, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com In studies of related benzothiazole compounds, the HOMO is often distributed over the aryl donor and parts of the benzothiazole ring, while the LUMO is centered elsewhere, indicating the sites of electron donation and acceptance, respectively. researchgate.net The HOMO-LUMO energy gap for substituted 1,3-benzothiazole molecules has been found to be in the range of 3.95 to 4.70 eV. nbu.edu.sa For a series of studied benzothiazoles, the ΔE values were in the range of 4.46–4.73 eV. mdpi.com
Table 1: Frontier Molecular Orbital (FMO) Data for Representative Benzothiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| 2-vinyl-1,3-benzothiazole | Not specified | Not specified | 4.70 |
| 1,3-benzothiazole-2-carboxaldehyde | Not specified | Not specified | 3.95 |
| Benzothiazole Derivative 1 | Not specified | Not specified | 4.71 |
| Benzothiazole Derivative 4 (with -CF3) | Not specified | Not specified | 4.46 |
| Benzothiazole Derivative 5 | Not specified | Not specified | 4.73 |
Note: Data extracted from studies on related benzothiazole derivatives to illustrate typical ranges and effects of substitution. nbu.edu.samdpi.com
Charge Distribution, Electrostatic Potential (ESP) Mapping, and Molecular Descriptors
The distribution of charge within a molecule and its electrostatic potential are key to understanding its interactions with other molecules and predicting its reactive sites. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, where regions of negative potential (electron-rich) are susceptible to electrophilic attack, and regions of positive potential (electron-poor) are prone to nucleophilic attack. scirp.orgresearchgate.net
In phenolic compounds, the MEP minimum is often located around the hydroxyl group. researchgate.net For benzothiazole derivatives, the nitrogen atom of the thiazole (B1198619) ring typically exhibits a negative electrostatic potential, indicating it is a nucleophilic site. scirp.org The distribution of atomic charges, often calculated using methods like Mulliken population analysis, further quantifies the electronic environment of each atom. researchgate.net
Molecular descriptors derived from DFT calculations, such as dipole moment, provide insights into the molecule's polarity and solubility. scirp.org For instance, a higher dipole moment generally suggests better solubility in polar solvents. scirp.org
Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR, IR)
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) is particularly effective for simulating UV-Vis absorption spectra by calculating excitation energies and oscillator strengths. nbu.edu.sa
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are also common. uq.edu.aubeilstein-journals.org In studies of related benzothiazole derivatives, calculated IR spectra have shown characteristic stretching vibrations for C-H, C=N, and other functional groups. nbu.edu.samdpi.com For example, the C=N bond length of the thiazole ring can vary depending on the substituent, which is attributed to charge effects. nbu.edu.sa
Molecular Dynamics Simulations for Conformational Studies and Solvent Effects
Molecular dynamics (MD) simulations are employed to study the conformational landscape of this compound and the influence of the solvent environment on its structure and dynamics. uq.edu.au These simulations can reveal the preferred conformations of the molecule and the energetic barriers between them. mdpi.com
For benzothiazole derivatives, conformational analysis has been performed by systematically varying the dihedral angle between the benzothiazole and phenyl rings to identify the most stable conformers. mdpi.com MD simulations are also crucial for understanding how the molecule interacts with surrounding solvent molecules, which can significantly impact its behavior and reactivity. nih.govacs.org
Quantum Chemical Parameters (e.g., Hardness, Softness, Electrophilicity Index)
A range of quantum chemical parameters can be calculated from the energies of the frontier molecular orbitals to quantify the global reactivity of a molecule. These include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher hardness value indicates greater stability. scirp.org
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. scirp.org
Electronegativity (χ): The ability of a molecule to attract electrons. scirp.org
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. scirp.org
For substituted 1,3-benzothiazole molecules, it has been observed that both vinyl and formyl substituted benzothiazoles have the highest and lowest values of hardness (η), at 2.35 and 1.98 eV, respectively. nbu.edu.sa In a study of various benzothiazole derivatives, 2-SCH3_BTH was found to be the most reactive, having the lowest chemical hardness and highest softness. scirp.org
Table 2: Calculated Quantum Chemical Parameters for Representative Benzothiazole Derivatives
| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |
| Benzothiazole (BTH) | Not specified | Not specified | 0.1511 | 0.1375 |
| 2-SCH3_BTH | 0.153 | 6.5372 | Not specified | Not specified |
| 2-OH_BTH | Not specified | Not specified | Not specified | Not specified |
Note: Data extracted from a study on various benzothiazole derivatives to illustrate the concepts. scirp.org
Mechanistic Computational Studies (e.g., Reaction Pathways, Proton Transfer)
Computational methods are invaluable for elucidating reaction mechanisms, including identifying transition states and calculating activation energies. For phenolic compounds, a key reaction is the dissociation of the O-H bond, which can proceed through mechanisms like proton-coupled electron transfer (PCET) or hydrogen atom transfer (HAT). researchgate.net
In the context of benzothiazoles, computational studies have explored mechanisms such as excited-state intramolecular proton transfer (ESIPT). researchgate.net This process is facilitated by changes in the electronic structure upon photoexcitation, which can strengthen intramolecular hydrogen bonds and lower the energy barrier for proton transfer. researchgate.net DFT calculations can map out the potential energy surfaces for such reactions, providing a detailed understanding of the process. researchgate.net For some benzimidazole (B57391) systems, proton transfer can occur along hydrogen bonds. beilstein-journals.org
Photophysical Properties and Excited State Dynamics of 3 1,3 Benzothiazol 2 Yl Phenol and Its Derivatives
Fluorescence and Luminescence Spectroscopy Studies
Spectroscopic studies of 3-(1,3-benzothiazol-2-yl)phenol and its derivatives show that these molecules typically exhibit dual emission in various solvents, a characteristic feature often linked to different molecular forms in the excited state. researchgate.net
Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms
A primary deactivation pathway for the excited state of this compound is the Excited State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring within the same molecule upon photoexcitation.
The ESIPT process follows a four-step cycle:
Photoexcitation from the ground state (Enol form) to the excited state (Enol*).
A very rapid, often barrier-less, intramolecular proton transfer in the excited state to form a keto-tautomer (Keto*). researchgate.netrsc.org
Radiative decay from the Keto* state to its ground state (Keto), resulting in a large Stokes-shifted fluorescence. nih.gov
Non-radiative relaxation of the Keto form back to the more stable Enol ground state. nih.gov
Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) have shown that the intramolecular hydrogen bond between the hydroxyl group and the benzothiazole nitrogen is strengthened in the first excited state, which facilitates the proton transfer. nih.govbohrium.com The potential energy surfaces constructed for these molecules confirm that the ESIPT process is typically ultrafast. researchgate.net For some derivatives, the ESIPT process can be a barrier-less, spontaneous event in the excited state. rsc.orgbohrium.com
Quantum Yield and Fluorescence Lifetime Determination Methodologies
The fluorescence quantum yield (Φf) and lifetime (τf) are crucial parameters that quantify the efficiency and dynamics of the emission process. These are determined using established spectroscopic techniques.
Quantum Yield (Φf): This value represents the ratio of photons emitted to photons absorbed. It is often determined using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. The calculation takes into account the absorbance of the sample and the standard at the excitation wavelength, as well as their integrated fluorescence intensities. For some benzothiazole derivatives, quantum yields can be quite high, reaching up to 93% in the solid state and close to 100% in certain solvents, indicating very efficient emission. nih.gov
Fluorescence Lifetime (τf): This parameter describes the average time the molecule spends in the excited state before returning to the ground state. It is commonly measured using Time-Correlated Single Photon Counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photons. The resulting decay curve is then analyzed to determine the lifetime. For related benzothiazole derivatives, lifetimes are often in the nanosecond range (1-3 ns). nih.gov
The radiative (k_r) and non-radiative (k_nr) decay rates can be calculated from the quantum yield and lifetime using the following relationships:
k_r = Φf / τf
k_nr = (1 - Φf) / τf
These parameters provide deeper insight into the competition between the different deactivation pathways of the excited state.
Solvent Effects on Photophysical Behavior
The surrounding solvent environment can significantly influence the photophysical properties of this compound and its derivatives. This sensitivity, known as solvatochromism, arises from the interaction of the molecule's dipole moment with the polarity of the solvent.
While the absorption spectra are often insensitive to solvent polarity, the fluorescence spectra can show significant shifts. nih.govutmb.eduraco.cat In many benzothiazole derivatives, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. researchgate.net This indicates that the excited state has a larger dipole moment than the ground state and is more stabilized by polar solvents. nih.govutmb.eduraco.cat This change in dipole moment is often associated with the formation of an intramolecular charge-transfer (ICT) excited state. utmb.eduraco.catnih.gov
The Lippert-Mataga equation is frequently used to correlate the Stokes shift with solvent polarity parameters, allowing for the estimation of the change in dipole moment upon excitation. nih.govutmb.eduraco.cat These studies confirm a significant increase in the excited-state dipole moment for many benzothiazole-based dyes. utmb.eduraco.cat
Energy Transfer and Photoinduced Electron Transfer (PET) Processes
Beyond ESIPT, Photoinduced Electron Transfer (PET) can be another important deactivation pathway, particularly in derivatives where the molecule is functionalized with electron-donating or electron-accepting groups. researchgate.net PET involves the transfer of an electron from a donor part to an acceptor part of the molecule upon photoexcitation. rsc.org
In systems designed as donor-bridge-acceptor molecules, PET can be the dominant process. harvard.edu For example, in certain anthracene-phenol-pyridine triads, photoexcitation leads to electron transfer from the phenol (B47542) moiety to the anthracene. nih.gov The efficiency and kinetics of PET are influenced by the thermodynamic driving force of the reaction and steric factors. researchgate.net In some cases, PET can compete with or even quench the fluorescence arising from ESIPT.
Spectroscopic Investigations of Tautomeric Equilibria in Solution and Solid State
The ESIPT process is fundamentally linked to the tautomeric equilibrium between the enol and keto forms of the molecule. In the ground state, the enol form is thermodynamically more stable. Upon excitation, the equilibrium shifts dramatically, favoring the formation of the keto tautomer in the excited state.
Spectroscopic investigations provide direct evidence for this tautomerism:
Dual Emission: The most telling sign is the appearance of two distinct fluorescence bands. The normal, smaller Stokes-shifted emission is attributed to the locally excited enol form (Enol), while the much larger Stokes-shifted band is assigned to the emission from the keto-tautomer (Keto). researchgate.net
Absorption and Emission Spectra: Theoretical calculations of the absorption and fluorescence spectra for both the enol and keto forms can be compared with experimental data to confirm their respective contributions. nih.gov For instance, the calculated fluorescence of the keto form often matches the experimentally observed large Stokes-shifted emission. nih.gov
In the solid state, crystal packing and specific intermolecular interactions can influence the tautomeric equilibrium and the efficiency of the ESIPT process.
Relationship between Molecular Structure and Photophysical Output
The photophysical properties of benzothiazole derivatives can be finely tuned by modifying their molecular structure. The introduction of different substituent groups on the phenyl or benzothiazole rings can have a profound impact on absorption and emission wavelengths, quantum yields, and the dominant de-excitation pathway.
Electron-donating vs. Electron-withdrawing groups: Attaching electron-donating groups (like -NH2, -OH, -OCH3) can enhance intramolecular charge transfer character, often leading to red-shifted emissions. rsc.org Conversely, electron-withdrawing groups (like -CF3, -CN, -NO2) can alter the energy levels of the molecular orbitals and may introduce an energy barrier to the ESIPT process, sometimes resulting in dual fluorescence from both the enol and keto forms. rsc.org
Steric Effects: The position of substituents can cause steric hindrance that may affect the planarity of the molecule. Changes in planarity can influence the degree of π-conjugation and the efficiency of both ESIPT and PET processes.
Extension of π-conjugation: Extending the conjugated π-system of the molecule, for example by adding more aromatic rings, typically leads to a bathochromic (red) shift in both the absorption and emission spectra. researchgate.net
This structure-property relationship allows for the rational design of novel fluorescent dyes with tailored photophysical characteristics for specific applications, such as chemosensors, bio-imaging agents, and materials for optoelectronic devices. rsc.orgnih.gov
Chemical Reactivity, Functionalization, and Derivatization Studies of 3 1,3 Benzothiazol 2 Yl Phenol
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzothiazole (B30560) and Phenol (B47542) Rings
The reactivity of 3-(1,3-Benzothiazol-2-yl)phenol in aromatic substitution reactions is dictated by the distinct electronic characteristics of its two aromatic systems.
Phenol Ring Reactivity:
The phenolic hydroxyl group is a potent activating group, rendering the phenol ring highly susceptible to electrophilic aromatic substitution. It strongly directs incoming electrophiles to the ortho and para positions. Consequently, reactions such as halogenation, nitration, sulfonation, and formylation are expected to proceed readily on this ring.
Halogenation: Treatment of phenols with bromine in a polar solvent like water typically leads to the rapid formation of a polybrominated product. For this compound, this would result in 2,4,6-tribromo-3-(1,3-benzothiazol-2-yl)phenol. However, by using a non-polar solvent such as carbon disulfide (CS₂) at lower temperatures, the reaction can be controlled to yield monobrominated derivatives, primarily at the positions ortho and para to the hydroxyl group.
Azo Coupling: The activated phenol ring is an excellent coupling partner for diazonium salts in azo coupling reactions. wikipedia.org This electrophilic substitution reaction, typically occurring at the para-position under alkaline conditions, would yield intensely colored azo dyes. wikipedia.orgyoutube.com This reaction is a standard method for producing dyes and pigments due to the resulting extended conjugated system. youtube.com
Mannich Reaction: As a classic electrophilic substitution for phenols, the Mannich reaction involves the aminoalkylation of the active hydrogen atoms on the aromatic ring. It is anticipated that this compound would react with formaldehyde (B43269) and a secondary amine (like dimethylamine) to yield Mannich bases, with substitution occurring at the ortho positions to the hydroxyl group. mdpi.com
Benzothiazole Ring Reactivity:
The benzothiazole ring system is generally less reactive towards electrophiles than the highly activated phenol ring. Electrophilic substitution, when it occurs, would likely target the benzene (B151609) portion of the heterocycle. Conversely, nucleophilic aromatic substitution (NAS) is a plausible pathway, particularly if the benzothiazole ring is substituted with a good leaving group (like a halogen) and activated by electron-withdrawing groups. The reaction proceeds via a negatively charged Meisenheimer intermediate, which is stabilized by these activating groups.
Functionalization at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a prime site for functionalization through reactions such as O-alkylation and O-acylation, allowing for the synthesis of a wide array of ethers and esters.
Etherification: The hydroxyl group can be readily converted into an ether via the Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., sodium hydride) to form the more nucleophilic phenoxide ion, which is then treated with an alkyl halide to produce the corresponding ether. The synthesis of related compounds like 4-(benzothiazol-2-yl)-2-ethoxyphenol confirms the viability of this approach for this class of molecules. researchgate.net
Esterification: Ester derivatives can be synthesized by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base like pyridine. This reaction converts the phenolic hydroxyl group into an ester linkage, significantly altering the electronic and steric properties of the molecule.
Modifications on the Benzothiazole Ring System
Modifications to the benzothiazole ring are most commonly achieved by utilizing substituted precursors during its initial synthesis. The primary method for constructing the 2-arylbenzothiazole core is the condensation of a 2-aminothiophenol (B119425) with a corresponding benzoic acid or benzaldehyde. mdpi.com By selecting a 2-aminothiophenol with desired substituents on its benzene ring (e.g., chloro, methyl, or methoxy (B1213986) groups), one can systematically introduce functionality to the benzothiazole portion of the final product. pharmacyjournal.in
For instance, condensing a 4-chloro-2-aminothiophenol with 3-hydroxybenzoic acid would yield 3-(6-chloro-1,3-benzothiazol-2-yl)phenol, thereby modifying the electronic properties of the benzothiazole system.
Synthesis and Characterization of Novel Derivatives with Tuned Electronic and Steric Properties
The functionalization of this compound allows for the synthesis of novel derivatives with precisely controlled electronic and steric characteristics. The introduction of different functional groups can modulate properties such as solubility, fluorescence, and biological activity. Detailed characterization using techniques like ¹H-NMR, ¹³C-NMR, and mass spectrometry is essential to confirm the structures of these new compounds.
One study detailed the synthesis of several benzothiazole derivatives, including some based on the 3-(benzothiazol-2-yl)phenyl scaffold. researchgate.net These examples demonstrate how the core structure can be elaborated to introduce nitrile and sulfonyl chloride functionalities, which serve as versatile handles for further chemical transformations.
Below is a table of representative derivatives synthesized from or related to this compound, showcasing the diverse possibilities for tuning its properties.
| Derivative Name | Parent Reaction Type | Introduced Functional Group | Potential Property Change | Reference |
| 2-[3-(1,3-Benzothiazol-2-yl)phenyl]propanenitrile | Synthesis from substituted precursor | Propanenitrile | Increased polarity; handle for hydrolysis to acid | researchgate.net |
| 3-(1,3-Benzothiazol-2-yl)benzene-1-sulfonyl chloride | Sulfonation followed by chlorination | Sulfonyl chloride | Highly reactive site for sulfonamide synthesis | researchgate.net |
| 4-(Benzothiazol-2-yl)-2-ethoxyphenol | O-Alkylation (Etherification) | Ethoxy group | Increased lipophilicity; altered H-bonding | researchgate.net |
| 2,4-Dibromo-3-(1,3-benzothiazol-2-yl)phenol | Electrophilic Halogenation | Bromo groups | Increased molecular weight; altered electronic properties | Inferred |
| 2-(1,3-Benzothiazol-2-yl)-5-((4-methylphenyl)diazenyl)phenol | Azo Coupling | Azo group | Creates a chromophore (color) | Inferred |
Mechanistic Investigations of Novel Reactions involving this compound
While specific mechanistic studies on this compound are not widely documented, the mechanisms of its expected reactions can be inferred from established chemical principles and studies on analogous systems.
The mechanism of the core benzothiazole synthesis often involves the condensation of 2-aminothiophenol with an aldehyde to form a benzothiazoline (B1199338) intermediate. This intermediate is then oxidized to the final benzothiazole. Recent investigations have shown that this oxidation can proceed via an in-situ generated disulfide, which acts as a photosensitizer to produce singlet oxygen and superoxide (B77818) anions as the key oxidants. nih.gov
For reactions on the phenol ring, the mechanism of azo coupling is a well-understood electrophilic aromatic substitution. The diazonium ion (the electrophile) attacks the electron-rich phenoxide ring, forming a resonance-stabilized carbocation intermediate known as a Wheland complex or sigma complex. nih.gov A subsequent deprotonation by a base restores the aromaticity of the ring, yielding the final azo compound. youtube.com Interestingly, studies on related systems have shown that this coupling can be a reversible process under certain conditions. nih.gov
Furthermore, asymmetric reactions involving benzothiazole-derived imines have been investigated. For example, the organocatalyzed Mannich/cyclization reaction of a benzothiazolimine proceeds through a transition state where a chiral catalyst activates both the imine electrophile and the nucleophile via hydrogen bonding, enabling stereocontrolled bond formation. nih.gov Such mechanistic insights are crucial for designing syntheses of complex, chirally pure derivatives.
Coordination Chemistry and Metal Complex Formation with 3 1,3 Benzothiazol 2 Yl Phenol
Ligand Design and Coordination Modes of 3-(1,3-Benzothiazol-2-yl)phenol and its Derivatives
This compound, upon deprotonation of the phenolic hydroxyl group, is designed to act as a bidentate, monoanionic ligand. The primary coordination mode involves the nitrogen atom of the benzothiazole (B30560) ring and the oxygen atom of the phenolate (B1203915) group, forming a stable chelate ring with a metal center. This N,O-coordination is the most common and well-established binding mode for hydroxyphenyl-benzothiazole type ligands. biointerfaceresearch.comscispace.com
Derivatives can be designed to alter the electronic properties or steric hindrance of the ligand. For example, introducing electron-withdrawing groups (like fluorine) or electron-donating groups (like tert-butyl) onto the phenolic or benzothiazole rings can modulate the electron density on the coordinating atoms, thereby influencing the stability and electronic structure of the resulting metal complexes. nih.govacs.org Symmetrical ligands incorporating two benzothiazole units linked to a central phenol (B47542), such as 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol, have also been synthesized and demonstrate bidentate coordination through one benzothiazole nitrogen and the phenolic oxygen. nih.govresearchgate.net In some cases, the benzothiazole moiety can rearrange in the presence of a metal ion, leading to the formation of Schiff base derivatives, which then coordinate to the metal. ias.ac.in
Synthesis and Structural Characterization of Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Ru(III), Pd(II), Pt(II), Rh(III), Zn(II))
The synthesis of transition metal complexes with hydroxyphenyl-benzothiazole ligands is typically achieved through the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or sulfates) in a suitable solvent like ethanol (B145695) or methanol (B129727). biointerfaceresearch.compnrjournal.com The deprotonation of the phenolic hydroxyl group can be facilitated by the addition of a weak base or may occur directly upon reaction with the metal salt.
Copper(II), Nickel(II), and Cobalt(II) Complexes: Studies on the analogous 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) and related ligands show the formation of complexes with various geometries. For instance, Cu(II) complexes with two bidentate benzothiazolphenolate ligands often adopt a distorted tetrahedral or square planar geometry. biointerfaceresearch.comorientjchem.org Ni(II) and Co(II) complexes with similar ligands typically form high-spin octahedral structures, often incorporating additional ligands like water or solvent molecules to complete the coordination sphere. nih.govresearchgate.netorientjchem.org For example, a symmetrical bis(benzothiazolyl)phenol ligand was found to form a tetragonal [Cu(L)₂] complex and octahedral [Ni(L)₂(H₂O)₂] and [Co(L)₂(H₂O)₂] complexes. nih.gov
Ruthenium(III) Complexes: Ruthenium(III) complexes with benzothiazole-derived imine ligands have been synthesized by reacting RuCl₃·xH₂O with the ligand in methanol under reflux. These complexes, such as [Ru(BMM)₂]Cl and [Ru(BMM)(ph)Cl] (where BMM is a benzothiazole imine and ph is phenanthroline), are typically six-coordinate with an octahedral geometry. biointerfaceresearch.com
Zinc(II) Complexes: Zinc(II) complexes of hydroxyphenyl-benzothiazoles are of particular interest due to their luminescent properties. The complex bis(2-(2-hydroxyphenyl)benzothiazolate)zinc, [Zn(BTZ)₂], is a well-known electroluminescent material. acs.org X-ray diffraction studies revealed that in its unsolvated form, it exists as a dimer, [Zn(BTZ)₂]₂, where each zinc ion is in a five-coordinate environment. acs.org However, fluorinated analogs have been shown to form mononuclear complexes. acs.org This highlights how subtle changes in the ligand structure can influence the final coordination geometry.
The table below summarizes the typical geometries observed for transition metal complexes with analogous benzothiazole-phenol ligands.
| Metal Ion | Typical Coordination Geometry | Example Complex System |
| Cu(II) | Distorted Tetrahedral / Tetragonal | [Cu(L)₂] where L = 2-(2-hydroxyphenyl)benzothiazolate biointerfaceresearch.com |
| Ni(II) | Octahedral | [Ni(L)₂(H₂O)₂] where L = bis(benzothiazolyl)phenol ligand nih.govresearchgate.net |
| Co(II) | Octahedral | [Co(L)₂(H₂O)₂] where L = bis(benzothiazolyl)phenol ligand nih.govresearchgate.net |
| Ru(III) | Octahedral | [Ru(L)₂]Cl where L = benzothiazole imine ligand biointerfaceresearch.com |
| Zn(II) | Five-coordinate (dimeric) / Tetrahedral | [Zn(BTZ)₂]₂ where H-BTZ = 2-(2-hydroxyphenyl)benzothiazole acs.org |
Spectroscopic and Magnetic Properties of Metal-Ligand Adducts
The formation of metal complexes with this compound and its derivatives can be monitored using various spectroscopic techniques.
Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion is evidenced by shifts in the IR spectrum. The disappearance of the broad O-H stretching band of the phenol group indicates deprotonation and coordination of the oxygen atom. A shift in the C=N stretching vibration of the benzothiazole ring to a lower or higher frequency is indicative of coordination through the nitrogen atom. orientjchem.org The appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the M-O and M-N stretching vibrations, further confirming the formation of the complex. orientjchem.org
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. For instance, Ni(II) and Co(II) octahedral complexes exhibit characteristic d-d transition bands. nih.govorientjchem.org The ligand itself shows absorption maxima typically in the UV region, which may shift upon complexation. nih.gov These spectra can also feature intense charge-transfer bands (ligand-to-metal or metal-to-ligand), which are often responsible for the color of the complexes. biointerfaceresearch.com
Magnetic Properties: The magnetic susceptibility of paramagnetic complexes like those of Cu(II), Ni(II), Co(II), and Fe(III) helps in determining their geometry and spin state. Octahedral Ni(II) and Co(II) complexes typically show magnetic moments corresponding to two and three unpaired electrons, respectively. biointerfaceresearch.comnih.gov Low-spin Fe(III) complexes with related benzothiazoline (B1199338) ligands have been reported with magnetic moments around 1.7-2.1 B.M. ias.ac.in
The following table presents representative electronic spectral data for Co(III) and Ru(III) complexes with a related benzothiazole imine ligand. biointerfaceresearch.com
| Complex | Absorption Bands (nm) | Assignment |
| [Co(BMM)₂]Cl | 275, 335, 420, 620 | π-π, n-π, Charge Transfer, d-d |
| [Ru(BMM)₂]Cl | 280, 340, 480, 680 | π-π, n-π, Charge Transfer, d-d |
Luminescence and Electronic Properties of Metal Complexes
Metal complexes of hydroxyphenyl-benzothiazole derivatives are well-known for their luminescence, making them candidates for applications in organic light-emitting diodes (OLEDs). acs.orgrsc.org The emission properties are highly dependent on the metal ion and the ligand structure.
Zinc(II) and Iridium(III) Complexes: Complexes with closed-shell (d¹⁰) metal ions like Zn(II) are particularly noted for their fluorescence, which is typically ligand-based. The emission is often broad and can be tuned by modifying the ligand structure; for example, fluorination of the ligand can lead to substantial changes in the HOMO and LUMO energy levels and affect the emission color. acs.org Iridium(III) complexes with benzothiazole-based tridentate ligands have been shown to be highly phosphorescent, with some achieving quantum yields as high as 89%. rsc.org The emission in these complexes often arises from a mix of metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π*) excited states.
The ligand and its complexes typically exhibit absorption maxima in the range of 275–432 nm, with emission maxima observed between 367 nm and 581 nm in various solvents. nih.gov The fluorescence properties are often solvent-dependent, indicating changes in the nature of the excited state with solvent polarity. nih.gov
Catalytic Applications of Metal Complexes Derived from this compound
While the primary interest in metal complexes of hydroxyphenyl-benzothiazoles has been in their luminescent properties, ligands with similar N,O-donor sets are widely used in catalysis. Although specific catalytic studies on complexes of this compound are not prominent in the literature, the structural motifs are relevant to various catalytic transformations.
Complexes of transition metals like palladium, rhodium, and ruthenium with N,O-bidentate ligands are known to catalyze a range of reactions, including C-C coupling, hydrogenations, and oxidation reactions. The electronic and steric environment provided by the benzothiazole-phenol ligand could be tuned to influence the activity and selectivity of a metal catalyst. The robust nature of the benzothiazole ring and the strong chelation provided by the N,O donor set could lead to stable and active catalysts. However, dedicated research is required to explore and establish the catalytic potential of metal complexes derived specifically from this compound.
Advanced Materials Science Applications of 3 1,3 Benzothiazol 2 Yl Phenol Derivatives Non Biomedical Focus
Optoelectronic Devices and Organic Light-Emitting Diodes (OLEDs)
The benzothiazole (B30560) core, particularly when part of a larger conjugated system, is a key building block for materials used in organic light-emitting diodes (OLEDs). These compounds often serve as fluorescent emitters or as components in host-guest systems within the emissive layer of an OLED. The strong electron-withdrawing nature of the benzothiazole unit can be paired with electron-donating moieties to create molecules with a high propensity for electroluminescence.
While direct applications of 3-(1,3-benzothiazol-2-yl)phenol in OLEDs are not extensively documented in current literature, the broader class of 2,1,3-benzothiadiazole (B189464) (BT) derivatives, which share structural similarities, are widely used. mdpi.com These BT-based materials are crucial for developing photoluminescent compounds for OLEDs, organic solar cells, and organic field-effect transistors. mdpi.com Their incorporation into π-extended molecular structures can lead to high fluorescent quantum yields and suitable band gap values for potential use as electroluminescent materials. researchgate.net The design of such molecules often follows a donor-acceptor architecture to tune the emission color and improve device efficiency. For instance, 4,7-diaryl-2,1,3-benzothiadiazoles have been synthesized and shown to exhibit high fluorescence quantum yields, making them promising candidates for OLED applications. researchgate.net
Fluorescent Probes and Chemosensors for Specific Analytes (e.g., Metal Ions)
The inherent fluorescence of the benzothiazole scaffold makes its derivatives excellent candidates for the development of fluorescent probes and chemosensors. These sensors are designed to detect specific analytes, such as metal ions or anions, with high sensitivity and selectivity. The phenol (B47542) group in this compound provides a convenient site for modification, allowing for the attachment of specific recognition units that can bind to the target analyte.
A notable example is a chemosensor developed for the detection of the cyanide anion (CN⁻), a highly toxic industrial byproduct. A sensor, 2-(3-(benzo[d]thiazol-2-yl)-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione (BID), was synthesized from a derivative of this compound. nih.gov This sensor demonstrates high selectivity and sensitivity for CN⁻, with a detection limit of 5.97 nM, which is significantly lower than the World Health Organization's permissible level in drinking water. nih.gov The detection mechanism is based on the nucleophilic addition of cyanide to the sensor molecule, which disrupts the intramolecular charge transfer (ICT) process, leading to a visible color change and a significant blue shift in its fluorescence emission. nih.gov This sensor has been successfully applied for real-time detection of cyanide in environmental water samples and for imaging in living cells. nih.gov
Other benzothiazole-based chemosensors have been designed for the detection of various metal ions. For instance, a novel benzothiazole-based sensor demonstrated ratiometric and colorimetric responses to Zn²⁺, Cu²⁺, and Ni²⁺ ions. mq.edu.au The interaction between the sensor and the metal ions leads to a visible color change from colorless to yellow, which is attributed to metal-to-ligand charge transfer. mq.edu.au
Design Principles for Selective Analyte Detection
The design of selective chemosensors based on this compound derivatives hinges on the integration of a recognition unit (receptor) with the fluorescent signaling unit (the benzothiazole core). The recognition unit is specifically chosen to have a high affinity for the target analyte. This interaction can be based on various principles:
Coordination Chemistry: For metal ion detection, the recognition unit often contains donor atoms like nitrogen, oxygen, or sulfur that can coordinate with the metal ion. The formation of this complex alters the electronic properties of the fluorophore, leading to a change in its fluorescence.
Chemical Reactions: In some cases, the analyte triggers an irreversible chemical reaction with the sensor, leading to a distinct optical response. These types of sensors are often referred to as chemodosimeters. mdpi.com The reaction might involve the cleavage of a specific bond or the formation of a new fluorescent species.
Supramolecular Interactions: Non-covalent interactions such as hydrogen bonding can also be employed for analyte recognition. For example, the presence of a basic analyte can interact with acidic protons (like the phenolic -OH) on the sensor, causing a change in the fluorescence output. mdpi.com
The selectivity of the sensor is determined by how specifically the recognition unit binds to the target analyte over other potentially interfering species present in the sample.
Sensing Mechanisms (e.g., CHEF, PET, ICT)
The change in the fluorescence signal upon analyte binding is governed by several photophysical mechanisms:
Chelation-Enhanced Fluorescence (CHEF): In this mechanism, the binding of a metal ion to a ligand restricts the vibrational and rotational freedom of the molecule. This rigidity reduces non-radiative decay pathways, leading to an enhancement of the fluorescence intensity.
Photoinduced Electron Transfer (PET): PET sensors typically consist of a fluorophore linked to a receptor with a redox-active center. In the "off" state, an electron is transferred from the receptor to the excited fluorophore, quenching its fluorescence. Upon binding of the analyte to the receptor, the PET process is inhibited, and the fluorescence is "turned on."
Intramolecular Charge Transfer (ICT): ICT fluorophores possess an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon excitation, an electron moves from the donor to the acceptor, creating a charge-separated excited state. The energy of this state, and thus the emission wavelength, is highly sensitive to the polarity of the environment and to interactions with analytes. Analyte binding can modulate the efficiency of the ICT process, leading to a change in fluorescence color or intensity. The aforementioned cyanide sensor BID operates through the disruption of an ICT pathway. nih.gov
Photovoltaic Applications and Dye-Sensitized Solar Cells (DSSCs)
Derivatives of benzothiazole, particularly the related 2,1,3-benzothiadiazole (BTD) structure, have been extensively investigated as components of organic dyes for use in dye-sensitized solar cells (DSSCs). rsc.orgbeloit.eduresearchgate.net In a typical DSSC, a dye molecule absorbs sunlight and injects an electron into a wide-bandgap semiconductor, usually titanium dioxide (TiO₂), initiating the generation of electric current. nih.gov
Organic dyes for DSSCs are often designed with a donor-π-acceptor (D-π-A) architecture. The benzothiazole or benzothiadiazole unit can function as a potent electron acceptor. When coupled with a suitable electron donor through a π-conjugated bridge, these dyes can exhibit strong light absorption in the visible and near-infrared regions of the solar spectrum, a crucial property for efficient solar energy conversion.
Organic Dyes for Textiles and Other Materials (Photophysical Properties and Fastness Studies)
Azo dyes, which contain the -N=N- functional group, are the most widely used class of synthetic colorants in the textile industry. nih.gov The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich compound. nih.gov this compound and its derivatives can act as excellent coupling components in the synthesis of novel azo disperse dyes. These dyes are particularly suitable for coloring synthetic fibers like polyester (B1180765).
A series of novel azo benzothiazole derivatives have been synthesized and their dyeing performance on polyester fibers evaluated. africaresearchconnects.com The study found that most of the synthesized dyes showed good affinity for polyester, indicating their potential for textile applications. africaresearchconnects.com
In a more specific study, fluorescent acid azo dyes were synthesized from 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol, a derivative of the target compound. mq.edu.au These dyes were applied to wool, silk, and nylon, and their fastness properties were evaluated. The term "fastness" refers to the resistance of the color to fading or running when exposed to various conditions such as washing, light, perspiration, and heat (scorching).
The fastness properties of these dyes are a critical determinant of their commercial viability. For example, a study on a series of novel azo dyes for polyester fabrics reported the following fastness properties, rated on a standard scale (typically 1 for poor to 5 for excellent, and 1 to 8 for light fastness):
| Fastness Property | Rating |
| Wash Fastness | Excellent (5) |
| Perspiration Fastness (Acidic) | Good to Excellent (4-5) |
| Perspiration Fastness (Alkaline) | Good to Excellent (4-5) |
| Scorch Fastness (on cotton) | Moderate to Excellent (4-5) |
| Scorch Fastness (on polyester) | Moderate to Excellent (4-5) |
| Light Fastness | Good to Excellent (6-7) |
| Table based on data for a series of novel azo disperse dyes. nih.gov |
These results indicate that dyes derived from the benzothiazole scaffold can exhibit excellent durability on textile fibers, making them attractive for high-performance applications. nih.gov
Molecular Interactions with Biological Systems: Mechanistic and Biochemical Studies Excluding Clinical/safety
Enzyme Inhibition Mechanism Studies at the Molecular Level
Derivatives of benzothiazole (B30560) have been extensively studied as inhibitors of various enzymes, with a particular focus on tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.netnih.govnih.gov Kinetic studies on these inhibitors have often revealed a competitive mode of inhibition, suggesting that they vie with the natural substrate for binding to the enzyme's active site. nih.govnih.gov For instance, kinetic analysis of 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, a structural analog of 3-(1,3-benzothiazol-2-yl)phenol, demonstrated competitive inhibition of both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov This competitive mechanism is often attributed to the ability of the benzothiazole derivatives to chelate the copper ions within the active site of tyrosinase. mdpi.com
The inhibition mechanism is not limited to tyrosinase. Other enzymes, such as acetylcholinesterase, a target in Alzheimer's disease management, have also been shown to be inhibited by benzothiazole derivatives. nih.govacs.org The specific interactions at the molecular level, including hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site, are crucial for their inhibitory potency.
Protein Binding Interactions and Affinity Determination Methodologies
The interaction of benzothiazole derivatives with proteins is a critical aspect of their biological activity. Various biophysical techniques have been employed to characterize these binding events, including fluorescence spectroscopy and isothermal titration calorimetry (ITC). Fluorescence quenching studies, for example, have been used to investigate the binding of benzothiazole derivatives to proteins like bovine serum albumin (BSA) and lysozyme (B549824). mdpi.com These studies can determine binding constants (K_A) and the number of binding sites (n), providing a quantitative measure of the affinity between the compound and the protein.
A study on the interaction between a benzothiazole derivative and lysozyme revealed a binding constant (K_A) of (1.15 ± 0.06) × 10^5 M⁻¹, with approximately one binding site. mdpi.com This indicates a reasonably strong affinity. The thermodynamic parameters obtained from ITC can further elucidate the nature of the binding forces, such as whether the interaction is driven by enthalpy or entropy. The primary interactions often involve aromatic, hydrophobic, and van der Waals forces, with hydrogen bonding also contributing to the stability of the complex. mdpi.com
Nucleic Acid (DNA/RNA) Interaction Studies
The ability of small molecules to interact with nucleic acids is a hallmark of many anticancer and antimicrobial agents. Benzothiazole derivatives have been shown to bind to DNA, with intercalation being a common mode of interaction. nih.govbiointerfaceresearch.comnih.govrsc.org This involves the insertion of the planar aromatic structure of the benzothiazole moiety between the base pairs of the DNA double helix. nih.gov
Spectroscopic techniques such as UV-Vis absorption, fluorescence, and circular dichroism are instrumental in studying these interactions. biointerfaceresearch.comrsc.org For example, the interaction of ruthenium(II) complexes containing benzothiazole-functionalized ligands with DNA has been shown to cause changes in the UV-Vis absorption and emission spectra, indicative of binding. rsc.org Furthermore, some benzothiazole-based compounds, like 3-nitrobenzothiazolo[3,2-a]quinolinium, have been found to interact with DNA topoisomerases, enzymes that regulate DNA topology, which can lead to the inhibition of DNA replication and transcription. nih.gov While direct studies on this compound are limited, the general behavior of the benzothiazole scaffold suggests a potential for DNA interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govmdpi.comresearchgate.netnih.govnih.govresearchgate.net For benzothiazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for their activity as, for instance, c-Jun N-terminal kinase-3 (JNK3) inhibitors. nih.gov
These models generate contour maps that highlight the regions around the molecule where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding character are favorable or unfavorable for activity. For example, a QSAR study on (benzothiazole-2-yl) acetonitrile (B52724) derivatives as JNK3 inhibitors revealed that a hydrogen bond with the amino acid residue GLN155 is crucial for selectivity. nih.gov Such models are valuable tools for the rational design and optimization of new, more potent benzothiazole-based inhibitors.
Table 1: Representative QSAR Model Parameters for Benzothiazole Derivatives
| Model Type | Target | r² (Conventional) | q² (Cross-validated) | Predictive r² | Key Findings | Reference |
| MFA | JNK3 | 0.849 | 0.616 | - | Steric and electrostatic fields are important for activity. | nih.gov |
| RSA | JNK3 | 0.766 | 0.605 | - | Surface properties influence inhibitory potential. | nih.gov |
| SW-MLR | Caspase-3 | 0.91 | 0.80 | 0.59 | Correlation between structure and inhibitory activity established. | nih.gov |
Note: This table presents data for benzothiazole derivatives, not specifically for this compound, to illustrate the application of QSAR in this chemical class.
Investigation of Molecular Pathways and Cellular Processes
The biological effects of benzothiazole derivatives are often the result of their modulation of specific molecular pathways and cellular processes. nih.govmdpi.comresearchgate.netmdpi.com A notable example is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.netmdpi.com Studies have shown that certain benzothiazole compounds can trigger apoptosis by influencing key signaling pathways such as the PI3K/AKT pathway. nih.gov
For instance, the novel benzothiazole derivative PB11 was found to induce apoptosis in human cancer cell lines by down-regulating the expression of PI3K and AKT, leading to an increase in the levels of pro-apoptotic proteins like caspase-3 and cytochrome-c. nih.gov Other benzothiazole derivatives have been shown to downregulate signaling pathways like the protein kinase A (PKA)/cAMP response element-binding protein (CREB) and mitogen-activated protein kinase (MAPK) pathways, which can lead to a reduction in the expression of key proteins involved in processes like melanogenesis. nih.gov These findings highlight the potential of benzothiazole-based compounds to selectively target and disrupt cellular processes that are dysregulated in disease states.
Molecular Docking and Simulation Studies of Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as a benzothiazole derivative, to its receptor protein at the atomic level. nih.govacs.orgnih.govbiointerfaceresearch.comnih.govresearchgate.net These methods provide insights into the binding conformation, the key interacting amino acid residues, and the stability of the ligand-receptor complex.
Numerous studies have utilized these techniques to investigate the interactions of benzothiazole derivatives with a variety of biological targets, including enzymes and DNA. nih.govacs.orgnih.govbiointerfaceresearch.comnih.govresearchgate.net For example, docking studies have been performed on benzothiazole-thiazole hybrids as potential inhibitors of the p56lck enzyme, revealing important binding patterns within the ATP binding site. biointerfaceresearch.com Similarly, MD simulations have been used to study the dynamic behavior of benzothiazole derivatives complexed with their targets, providing a more realistic picture of the interactions over time. nih.govacs.orgnih.gov
Table 2: Examples of Molecular Docking Studies on Benzothiazole Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |
| Benzothiazole-Benzo researchgate.netmdpi.comoxazin-3(4H)-one | Acetylcholinesterase | Tyr341, Phe295, Tyr124 | -8.463 to -9.613 | nih.govacs.org |
| Benzothiazole-Thiazole Hybrids | p56lck | Hinge region, Allosteric site | Not specified | biointerfaceresearch.com |
| Benzothiazol-2-ylcarbamodithioates | Staphylococcus aureus MurD | Not specified | Not specified |
Note: This table provides examples from studies on various benzothiazole derivatives to showcase the utility of molecular docking in this field.
Analytical Chemistry Applications and Methodologies Involving 3 1,3 Benzothiazol 2 Yl Phenol
Development of Spectrophotometric and Fluorimetric Methods for Analytical Detection
Spectrophotometric and fluorimetric techniques are powerful tools for the analysis of phenolic and benzothiazole-containing compounds due to their inherent chromophoric and fluorophoric properties. While specific methods dedicated exclusively to 3-(1,3-Benzothiazol-2-yl)phenol are not extensively documented in publicly available literature, the principles can be inferred from studies on closely related structures.
Spectrophotometry: The UV-Visible absorption spectrum of benzothiazole (B30560) derivatives is characterized by π → π* and n → π* transitions. For instance, a study on various 2-aryl- and 2-heteroaryl-benzothiazoles showed that these compounds exhibit distinct absorption bands. The phenolic group in this compound is expected to influence the absorption maxima, and its deprotonation in alkaline media would likely lead to a bathochromic (red) shift, a phenomenon commonly used for the spectrophotometric determination of phenols. ekb.eg A modified spectrophotometric method for phenol (B47542) estimation based on complex formation with diazotized sulphanilic acid to produce a yellow-colored complex could potentially be adapted for this compound. icontrolpollution.com
Fluorimetry: Many benzothiazole derivatives are known to be fluorescent. The fluorescence properties are highly dependent on the molecular structure and the solvent environment. For example, a series of synthesized benzothiazole derivatives displayed fluorescence emissions in the range of 380 to 450 nm under an excitation wavelength of 330 nm. The presence of the phenolic hydroxyl group in this compound can lead to interesting photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT), which can be modulated for sensing applications.
A notable example, although on a derivative, is the benzothiazole-based fluorescent chemosensor 2-(benzo[d]thiazol-2-yl)-4,6-dichlorophenol (BTP). This sensor exhibits a fluorescence color change from orange to green in the presence of sulfide (B99878) (S²⁻) due to the deprotonation of the phenol group. seoultech.ac.kr This principle highlights the potential of this compound itself to be used in similar fluorimetric detection methods.
Table 1: Spectroscopic Properties of a Related Benzothiazole Derivative
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Analyte Detected | Detection Limit |
| 2-(benzo[d]thiazol-2-yl)-4,6-dichlorophenol (BTP) | Not Specified | Not Specified (Orange to Green shift) | S²⁻ | 0.78 µM seoultech.ac.kr |
Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Analysis of this compound and its Metabolites
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its potential metabolites from complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of phenolic and benzothiazole compounds. rsc.org A method for the analysis of various benzothiazoles in industrial wastewater utilized a reversed-phase (RP-18) column with an acetonitrile-water gradient and UV detection. ucdavis.edu Such a method could be adapted for the analysis of this compound. The phenolic nature of the compound allows for detection using UV-Vis or diode array detectors, and the method can be optimized by adjusting the mobile phase composition, pH, and column type. For instance, a study on the analysis of pesticides and pharmaceuticals, including a benzisothiazolinone derivative, provides a framework for developing HPLC methods for related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of phenolic compounds by GC-MS, a derivatization step is often required to increase their volatility and thermal stability. researchgate.net A study on the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices developed a GC-MS/MS method. nih.gov This method involved solid-phase extraction (SPE) for sample preparation and achieved low limits of quantification (in the ng/L to ng/g range). nih.gov While this study did not specifically include this compound, the methodology provides a robust starting point for its analysis. The mass spectrum obtained from GC-MS provides structural information that is crucial for the identification of the parent compound and its metabolites. A study on identifying tire particles by detecting benzothiazole via GC-MS highlights the utility of this technique for trace analysis. plymouth.ac.uk
Table 2: Exemplary GC-MS/MS Method Parameters for Benzothiazole Analysis
| Parameter | Condition |
| Sample Preparation | Solid-Phase Extraction (SPE) nih.gov |
| Gas Chromatography | Capillary Column (e.g., HP-5MS) plymouth.ac.uk |
| Ionization Mode | Electron Impact (EI) ucdavis.edu |
| Mass Spectrometry | Triple Quadrupole (MS/MS) nih.gov |
| Quantification Limits | ng/L to ng/g range nih.gov |
The analysis of potential metabolites of this compound would follow similar principles. After extraction from a relevant matrix, separation by HPLC or GC would be followed by mass spectrometric detection to identify structural modifications such as hydroxylation, conjugation, or cleavage of the molecule.
Sensing Platform Development for Environmental or Industrial Analytes
The unique structure of this compound and its derivatives makes them excellent candidates for the development of chemosensors for various environmental and industrial analytes. The benzothiazole moiety can act as a signaling unit, while the phenolic group can serve as a recognition site or be modified to introduce specific binding capabilities.
Colorimetric and Fluorescent Chemosensors: Benzothiazole-based sensors have been developed for the detection of a range of analytes. These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism or exhibit a color change upon binding with the target analyte.
Anion Sensing: A conjugated polymer containing a 2-(benzo[d]thiazol-2-yl)phenol moiety has been developed as a highly selective colorimetric and fluorescent chemosensor for fluoride (B91410) ions (F⁻). researchgate.netsci-hub.se The detection mechanism involves the cleavage of a Si-O bond by fluoride, leading to a dramatic fluorescence quenching. sci-hub.se The detection limit for fluoride was found to be 8 x 10⁻⁶ mol/L. sci-hub.se
Cation Sensing: Benzothiazole-based fluorescent chemosensors have been synthesized for the rapid and selective detection of Fe³⁺ ions in aqueous solutions and even in living cells. researchgate.net These sensors exhibit a "turn-off" fluorescence response upon complexation with Fe³⁺. Another study reported a benzothiazole-based sensor for the ratiometric and colorimetric detection of Zn²⁺, Cu²⁺, and Ni²⁺ ions. acs.org
Sulfide Sensing: As mentioned earlier, a derivative, 2-(benzo[d]thiazol-2-yl)-4,6-dichlorophenol, acts as a fluorescent probe for sulfide (S²⁻) with a detection limit of 0.78 µM. seoultech.ac.kr This demonstrates the potential of the this compound scaffold for developing sensors for environmentally and biologically important anions.
Table 3: Examples of Benzothiazole-Based Sensing Platforms
| Sensor Type | Target Analyte | Principle of Detection |
| Conjugated Polymer with 2-(benzo[d]thiazol-2-yl)phenol moiety | Fluoride (F⁻) | Colorimetric and Fluorescent "turn-off" researchgate.netsci-hub.se |
| Benzothiazole-based fluorescent sensor | Iron (Fe³⁺) | Fluorescent "turn-off" researchgate.net |
| Biphenyl-benzothiazole-based sensor | Zinc (Zn²⁺), Copper (Cu²⁺), Nickel (Ni²⁺) | Ratiometric and Colorimetric acs.org |
| 2-(benzo[d]thiazol-2-yl)-4,6-dichlorophenol | Sulfide (S²⁻) | Fluorescent color change (Orange to Green) seoultech.ac.kr |
The development of such sensing platforms based on this compound holds significant promise for real-time monitoring of pollutants and other analytes in environmental and industrial settings. The ease of synthesis and the tunability of their optical properties make them an attractive class of compounds for analytical sensor development.
Future Research Directions and Emerging Trends for 3 1,3 Benzothiazol 2 Yl Phenol
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The classical synthesis of 2-arylbenzothiazoles, including 3-(1,3-Benzothiazol-2-yl)phenol, typically involves the condensation of a 2-aminothiophenol (B119425) with a corresponding aldehyde or carboxylic acid derivative. nih.govunife.it While effective, traditional methods often require harsh conditions, toxic catalysts, or long reaction times. nih.gov Future research is increasingly directed towards green and sustainable chemistry principles to overcome these limitations. mdpi.comresearchgate.net
Key emerging trends include:
Novel Catalytic Systems : Research is focused on replacing conventional catalysts with more environmentally benign and reusable alternatives. This includes the use of heterogeneous catalysts like tin(IV) pyrophosphate (SnP₂O₇), which allows for high yields (87–95%) and very short reaction times (8–35 minutes) and can be reused multiple times without significant loss of activity. mdpi.comnih.gov Other innovative catalysts being explored are nanorod-shaped ionogels and molybdenum oxide (MoO₃) nanorods, which facilitate solvent-free reactions with high to excellent yields in short timeframes. mdpi.com
Visible-Light-Promoted Synthesis : Photochemical methods offer a green alternative by using visible light, often in combination with a photosensitizer, to drive the reaction under mild, ambient conditions. acs.org For instance, a visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes has been demonstrated using a simple blue LED light source in an air atmosphere. nih.gov
Alternative Energy Sources : Microwave irradiation is being investigated to accelerate the condensation reaction of 2-aminothiophenol with various acids, significantly reducing reaction times to just a few minutes and often proceeding under solvent-free conditions. mdpi.com
Green Solvents and Conditions : A major push is towards minimizing or eliminating hazardous organic solvents. researchgate.net Methods using water-based solvent systems, such as a methanol-water mixture with ammonium (B1175870) chloride as a catalyst, have been developed, enabling the reaction to proceed at room temperature. mdpi.com Solvent-free reactions, particularly for liquid aldehydes or under thermal conditions, are also a key area of development. mdpi.comresearchgate.net
Table 1: Comparison of Modern Synthetic Strategies for Benzothiazole (B30560) Derivatives
| Methodology | Catalyst/Promoter | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Heterogeneous Catalysis | SnP₂O₇ | Solvent-free, heat | High yields (87-95%), short reaction times (8-35 min), catalyst reusability. | mdpi.comnih.gov |
| Nanocatalysis | MoO₃ Nanorods | Solvent-free, 80 °C | High yields (84-95%), short reaction times (10-25 min), reusable catalyst. | mdpi.com |
| Photocatalysis | Visible Light (Blue LED) | Air atmosphere, 6 h | Uses light as an energy source, avoids harsh reagents. | nih.gov |
| Green Catalysis | H₂O₂/HCl | Ethanol (B145695), room temp., 1 h | Excellent yields (85-94%), mild conditions, simple setup. | nih.govmdpi.com |
| Microwave-Assisted Synthesis | P₄S₁₀ | Solvent-free, 3-4 min | Extremely rapid, efficient, solvent-free. | mdpi.com |
Design and Synthesis of Multi-Functionalized Derivatives with Tuned Properties
A key strategy is the modification at various positions of the benzothiazole and phenol (B47542) rings to modulate electronic and steric properties. For example, structure-activity relationship (SAR) studies have shown that introducing specific substituents can enhance biological activities. nih.gov The development of multifunctional compounds that combine antioxidant, UV-filtering, and antiproliferative properties in a single molecule is a significant trend. unife.itnih.govmdpi.com This approach is being explored for creating novel agents for complex diseases and advanced cosmetics. nih.govmdpi.com
The "scaffold hopping" strategy, where the central core of a known active molecule is replaced with the benzothiazole scaffold, is another promising avenue. nih.gov This can lead to the discovery of structurally novel compounds with potentially improved potency, solubility, and clearance profiles for therapeutic applications. nih.gov
Table 2: Examples of Functionalized Benzothiazole Derivatives and Their Tuned Properties
| Derivative Type/Modification | Targeted Property/Application | Design Strategy | Reference |
|---|---|---|---|
| Polyphenolic Benzothiazoles | Multifunctional: Antioxidant, UV-Filter, Antiproliferative | Combining benzothiazole core with dihydroxyaryl groups (e.g., 3,4-dihydroxy). | unife.itnih.govmdpi.com |
| Benzothiazole-Hydrazones | Enzyme Inhibition (e.g., MAO-B) | Introduction of a hydrazone linker and various heterocyclic aldehydes to target enzyme active sites. | mdpi.com |
| Benzothiazole-Thiazolidinones | Antimicrobial Agents | Conjugation of the benzothiazole nucleus with 4-thiazolidinone (B1220212) moieties. | pcbiochemres.com |
| Scaffold Hopping Derivatives | BCL-2 Inhibition (Anticancer) | Replacing the core of a known inhibitor with a benzothiazole scaffold to improve properties. | nih.gov |
| Benzothiazole-Acrylamides | Multifunctional: Photoprotective, Antioxidant | Linking the benzothiazole core to substituted cinnamoyl groups. | mdpi.com |
Advanced Computational Modeling for Predictive Molecular Design and Property Optimization
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel benzothiazole derivatives. researchgate.net Future work will increasingly rely on a synergy between theoretical calculations and experimental validation.
Density Functional Theory (DFT) : DFT calculations are being used to understand the fundamental electronic structure of molecules like this compound. scirp.org These calculations can predict optimized molecular geometries, vibrational spectra (IR and Raman), and charge distributions. researchgate.netresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding intramolecular charge transfer processes, which are crucial for photophysical applications. researchgate.net
Predictive Reactivity and Drug-Likeness : Molecular Electrostatic Potential (MEP) maps are generated to predict sites susceptible to electrophilic and nucleophilic attack, guiding synthetic modifications. scirp.org Furthermore, web-based tools are used to predict pharmacokinetic properties and drug-likeness (ADMET analysis), allowing for the early-stage filtering of candidates with poor profiles. nih.govnih.gov
Molecular Docking : For therapeutic applications, molecular docking simulations are vital for predicting how designed molecules will bind to biological targets like enzymes or protein receptors. nih.govnih.gov These studies provide insights into binding modes and affinities, helping to rationalize observed biological activity and guide the design of more potent and selective inhibitors. nih.govmdpi.com
Time-Dependent DFT (TD-DFT) : To understand and predict the optical properties of these compounds, TD-DFT calculations are employed to determine electronic excitation energies and simulate UV-Vis absorption spectra. scirp.org This is particularly important for designing new fluorescent probes and UV-filtering agents.
Table 3: Application of Computational Methods in Benzothiazole Research
| Computational Method | Information Obtained | Application in Research | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO gap, vibrational frequencies. | Structural analysis, stability, and electronic properties. | researchgate.netscirp.org |
| Molecular Electrostatic Potential (MEP) | Maps of electrostatic potential, identification of reactive sites. | Predicting sites for electrophilic/nucleophilic attack to guide synthesis. | scirp.org |
| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, simulated UV-Vis spectra. | Predicting and interpreting optical and photophysical properties. | scirp.org |
| Molecular Docking | Binding modes, binding affinities with biological targets. | Designing enzyme inhibitors and other therapeutic agents. | nih.govnih.gov |
| ADMET Prediction | Absorption, distribution, metabolism, excretion, toxicity profiles. | Early-stage evaluation of drug-likeness and potential toxicity. | nih.govnih.gov |
Integration into Hybrid Organic-Inorganic Materials
An emerging frontier is the integration of benzothiazole phenols into hybrid organic-inorganic materials. The phenolic hydroxyl group and the nitrogen and sulfur heteroatoms of the benzothiazole ring can act as anchoring points to bind with metal ions or the surfaces of inorganic nanomaterials. This could lead to novel materials with synergistic properties. Future research directions may include:
Surface-Modified Nanoparticles : Grafting derivatives of this compound onto the surface of inorganic nanoparticles like titanium dioxide (TiO₂) or silica (B1680970) (SiO₂) mdpi.com. This could enhance the dispersibility of the nanoparticles in organic matrices or create hybrid materials for photocatalysis or sensing applications where the organic moiety acts as a photosensitizer.
Metal-Organic Frameworks (MOFs) : Designing multi-functionalized derivatives that can act as organic linkers in the construction of MOFs. The resulting frameworks could exhibit unique porosity, catalytic activity, or luminescence properties for applications in gas storage, separation, or chemical sensing.
Coated Quantum Dots : Using benzothiazole derivatives as surface ligands for semiconductor quantum dots. This could modulate the photophysical properties of the quantum dots, improve their stability, and facilitate their use as fluorescent labels in biological imaging.
Elucidation of Complex Reaction Mechanisms and Photophysical Phenomena
A deeper understanding of the fundamental chemical and physical processes governing the behavior of this compound is crucial for its rational application. Future research will focus on detailed mechanistic studies.
Reaction Pathway Analysis : Investigating complex reaction pathways, such as the unexpected formation of novel heterocyclic systems during synthesis. For example, studies on the reaction of related sulfur-heterocycles have revealed unprecedented stepwise pathways involving seleniranium intermediates, which were elucidated through a combination of experimental work and quantum chemical calculations. mdpi.com Similar in-depth studies on benzothiazole synthesis will lead to better reaction control and the discovery of new transformations.
Photophysical Dynamics : Probing the excited-state dynamics that give rise to the compound's fluorescence. This includes studying processes like excited-state intramolecular proton transfer (ESIPT), which can be highly sensitive to the local environment. Understanding these phenomena is key to designing more sensitive and selective fluorescent probes.
Fluorescence Quenching Mechanisms : For sensing applications, a detailed elucidation of the fluorescence quenching mechanism (e.g., photoinduced electron transfer, resonance energy transfer) upon interaction with an analyte is critical. researchgate.net Mechanistic studies have confirmed, for instance, that an in situ-generated disulfide can act as a photosensitizer in benzothiazole synthesis, generating key oxidants like singlet oxygen. acs.org This level of detail allows for the design of probes with higher specificity and sensitivity.
Development of Novel Analytical Probes for Advanced Scientific Applications
The inherent fluorescence of the 2-arylbenzothiazole core makes it an excellent building block for novel analytical probes. mdpi.com Research in this area is expanding from simple detection to more sophisticated applications.
Selective Chemosensors : A major trend is the design of derivatives that can selectively detect specific and important analytes. For example, a benzothiazole-based fluorescent probe was recently developed for the highly sensitive and selective detection of 2,4,6-trinitrophenol (TNP), a nitro-explosive, via a fluorescence quenching mechanism. researchgate.netnih.gov The probe achieved a very low detection limit and was effective in real-world water samples. nih.gov
Smartphone-Based Sensing : To make analytical testing more accessible and field-deployable, researchers are integrating these fluorescent probes with common technologies. A smartphone-based sensing platform was successfully established using a benzothiazole probe, providing a convenient solution for the rapid, real-time detection of TNP. nih.gov This trend is likely to expand to other analytes of environmental and public health concern.
Bio-imaging Agents : Functionalizing the this compound scaffold to target specific cellular components or to respond to changes in the cellular environment (e.g., pH, viscosity, specific ions) is a promising direction for creating advanced bio-imaging agents.
Table 4: Examples of Benzothiazole-Based Analytical Probes
| Probe Name/Structure | Target Analyte | Detection Mechanism | Key Features | Reference |
|---|---|---|---|---|
| (methyl (E)-2-(3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzylidene) hydrazine-1-carboxylate) (DYH) | 2,4,6-Trinitrophenol (TNP) | Fluorescence Quenching | High sensitivity (LOD ~2.1 x 10⁻⁷ M), applicable to real water samples and smartphone-based analysis. | researchgate.netnih.gov |
| 3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indole (INBIL) | Picric Acid (TNP) | 'Turn off' Luminescence | Recyclable through TEA treatment. | researchgate.net |
Q & A
Q. What are the standard synthetic routes for preparing 3-(1,3-Benzothiazol-2-yl)phenol, and how can reaction conditions be optimized?
Answer: The synthesis of this compound derivatives typically involves coupling reactions between substituted benzothiazoles and phenolic precursors. For example, 2-[3-(1,3-benzothiazol-2-yl)phenyl]propanenitrile was synthesized via nucleophilic substitution or condensation reactions under reflux conditions using solvents like acetonitrile or dichloromethane. Key steps include:
- Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones or via Suzuki coupling for aryl-substituted derivatives .
- Optimization : Reaction temperature (70–100°C), solvent polarity, and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield. Purity is monitored using TLC or HPLC .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound derivatives?
Answer:
- 1H/13C NMR : Used to confirm aromatic proton environments and substituent positions. For instance, δ 8.20–8.05 (d, 2H, Ar-H) in CDCl3 resolves benzothiazole protons .
- FTIR : Identifies functional groups like C=N (1607–1610 cm⁻¹) and C-S (692–679 cm⁻¹) .
- Mass Spectrometry (FABMS/HRMS) : Validates molecular weight (e.g., m/z 473 for a derivative) .
- HPLC/TLC : Ensures purity (>95%) and monitors reaction progress .
Q. How can researchers confirm the purity and stability of this compound under experimental conditions?
Answer:
- Stability assays : Test compound integrity under varying pH (4–10) and temperature (25–60°C) using UV-Vis spectroscopy or HPLC .
- Thermogravimetric Analysis (TGA) : Assess decomposition points (e.g., melting points >300°C for benzothiazole derivatives) .
- Accelerated degradation studies : Expose the compound to oxidative (H₂O₂) or photolytic conditions to identify degradation products .
Advanced Research Questions
Q. How can discrepancies between experimental and computational NMR data for this compound derivatives be resolved?
Answer: Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations in DFT calculations. For example:
- DFT optimization : Use the B3LYP/6-311+G* method to refine geometry, improving agreement with experimental bond lengths and angles .
- Solvent corrections : Apply the Polarizable Continuum Model (PCM) to account for solvent polarity in NMR simulations .
- Dynamic effects : Include molecular dynamics (MD) simulations to model ring puckering or tautomerism in thiazole derivatives .
Q. What computational strategies are effective for predicting the electronic and photophysical properties of this compound?
Answer:
- TD-DFT : Predicts UV-Vis absorption spectra and excited-state properties (e.g., ESIPT in 2-(benzothiazol-2-yl)phenol derivatives) .
- NBO analysis : Identifies charge transfer interactions, such as hyperconjugation between the benzothiazole ring and phenolic oxygen .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity (e.g., ΔE ≈ 3.5 eV for antimicrobial derivatives) .
Q. How do structural modifications (e.g., electron-withdrawing substituents) influence the biological activity of this compound derivatives?
Answer:
- Antitubercular activity : Substituting the phenyl ring with -CF₃ or -NO₂ enhances lipophilicity and target binding (MIC <1 µg/mL for Mycobacterium TB) .
- Mechanistic insights : Fluorine substituents improve metabolic stability, while sulfonamide groups enhance enzyme inhibition (e.g., DHFR or kinase targets) .
- SAR studies : Compare IC₅₀ values of derivatives with varying substituents to map pharmacophoric regions .
Q. What experimental approaches address contradictions in reported biological activities of benzothiazole derivatives?
Answer:
- Dose-response validation : Replicate assays (e.g., MIC or IC₅₀) across multiple cell lines or bacterial strains to confirm activity .
- Target-specific assays : Use CRISPR-edited cell lines or enzyme inhibition assays (e.g., β-lactamase) to isolate mechanisms .
- Meta-analysis : Compare data across studies, adjusting for variables like solvent (DMSO vs. water) or incubation time .
Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility .
- Nanocarriers : Encapsulate the compound in liposomes or PLGA nanoparticles to improve plasma stability .
- LogP adjustment : Modify substituents (e.g., -OH to -OCH₃) to balance hydrophilicity and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
